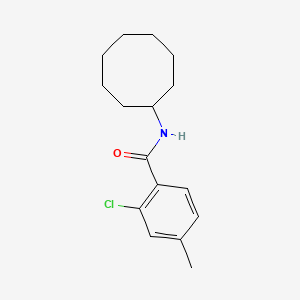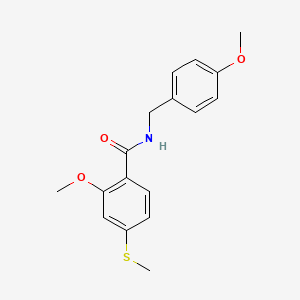![molecular formula C18H19N5O B5886449 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)
1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone is a chemical compound that belongs to the class of kinase inhibitors. It is commonly used in scientific research to study the mechanisms of various diseases and their treatments.
作用機序
1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone works by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are critical for cell growth, proliferation, and survival. Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific kinase it targets. However, in general, it leads to the inhibition of cell growth, proliferation, and survival, as well as the induction of apoptosis in cancer cells. It has also been shown to modulate the immune system by inhibiting the activation of T cells and B cells.
実験室実験の利点と制限
One of the main advantages of using 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone in lab experiments is its potency and specificity. It is a highly potent inhibitor of several kinases, making it an effective tool for studying their role in various diseases. Additionally, it has a high degree of specificity, meaning that it only targets specific kinases, minimizing off-target effects. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.
将来の方向性
There are several future directions for research involving 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone. One area of interest is the development of more potent and selective inhibitors of specific kinases, which could lead to the development of more effective treatments for various diseases. Additionally, research is needed to better understand the mechanisms of action of this compound and how it can be used to modulate the immune system. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound, particularly in vivo, to ensure its potential as a therapeutic agent.
合成法
The synthesis of 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone involves a multi-step process that requires specialized knowledge and equipment. The most common method involves the reaction of 4,6,7-trimethyl-2-aminopyrido[4,3-d]pyrimidine with 4-methyl-5-oxo-2-pyrazinecarboxylic acid in the presence of a catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps.
科学的研究の応用
1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone has been extensively used in scientific research to study the mechanisms of various diseases such as cancer, autoimmune disorders, and infectious diseases. It is a potent inhibitor of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in the development and progression of cancer. Additionally, it has been shown to modulate the immune system by inhibiting the activation of T cells and B cells, making it a potential therapeutic agent for autoimmune disorders.
特性
IUPAC Name |
1-[4-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-9-6-14-11(3)21-18(22-16(14)7-10(9)2)23-17-19-8-15(13(5)24)12(4)20-17/h6-8H,1-5H3,(H,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOBEHBONSQGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C(C(=N3)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)
![ethyl 1-{[(4-fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5886378.png)
![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)





![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)
![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5886458.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)